Propyl 7-(5-bromo-2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
PROPYL 7-(5-BROMO-2-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound that belongs to the class of tetrazolopyrimidines This compound is characterized by its unique structure, which includes a brominated methoxyphenyl group and a tetrazolopyrimidine core
Preparation Methods
The synthesis of PROPYL 7-(5-BROMO-2-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrazolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the tetrazolopyrimidine ring.
Esterification: The final step involves the esterification of the carboxylic acid group with propanol to form the propyl ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and automated processes to scale up the synthesis.
Chemical Reactions Analysis
PROPYL 7-(5-BROMO-2-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced forms of the compound.
Substitution: The bromine atom in the methoxyphenyl group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
PROPYL 7-(5-BROMO-2-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic and optical properties.
Biological Research: It is used in studies to understand its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of PROPYL 7-(5-BROMO-2-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets. The brominated methoxyphenyl group and the tetrazolopyrimidine core are believed to play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar compounds to PROPYL 7-(5-BROMO-2-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE include other tetrazolopyrimidine derivatives with different substituents These compounds share a similar core structure but differ in their functional groups, which can significantly impact their chemical properties and biological activities
Properties
Molecular Formula |
C16H18BrN5O3 |
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Molecular Weight |
408.25 g/mol |
IUPAC Name |
propyl 7-(5-bromo-2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C16H18BrN5O3/c1-4-7-25-15(23)13-9(2)18-16-19-20-21-22(16)14(13)11-8-10(17)5-6-12(11)24-3/h5-6,8,14H,4,7H2,1-3H3,(H,18,19,21) |
InChI Key |
XTCXRDJUKHJRAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=C(NC2=NN=NN2C1C3=C(C=CC(=C3)Br)OC)C |
Origin of Product |
United States |
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